

# INF 195 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | INF 195   |           |
| Cat. No.:            | B15611257 | Get Quote |

## **Application Notes and Protocols: INF 195**

For Research Use Only. Not for use in diagnostic procedures.

### **Abstract**

This document provides detailed application notes and protocols for the investigational compound **INF 195**, a potent and selective inhibitor of the Janus Kinase 1 (JAK1) enzyme. The information presented is intended for researchers, scientists, and drug development professionals engaged in preclinical and translational studies. The protocols and data herein are based on established in-house methodologies for characterizing the activity of kinase inhibitors.

## **Background and Mechanism of Action**

**INF 195** is a small molecule inhibitor targeting the JAK1 enzyme, a critical component of the JAK-STAT signaling pathway. This pathway is integral to the signaling of numerous cytokines and growth factors involved in inflammation and cellular proliferation. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers. **INF 195** acts by competitively binding to the ATP-binding site of the JAK1 kinase domain, thereby preventing the phosphorylation and activation of STAT proteins. This blockade of downstream signaling leads to the modulation of gene expression and subsequent cellular responses.

## **Signaling Pathway Diagram**



The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for **INF 195**.





Click to download full resolution via product page

Caption: JAK-STAT pathway and INF 195 mechanism.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **INF 195** derived from preclinical studies.

Table 1: In Vitro Potency of INF 195

| Cell Line | Cancer Type          | Target Mutation | IC50 (nM) |
|-----------|----------------------|-----------------|-----------|
| HEL       | Erythroleukemia      | JAK2 V617F      | 250       |
| NCI-H1975 | NSCLC                | EGFR T790M      | >10,000   |
| A549      | NSCLC                | KRAS G12S       | >10,000   |
| U-937     | Histiocytic Lymphoma | Wild-Type JAK1  | 15        |

Table 2: In Vivo Efficacy in U-937 Xenograft Model

| Treatment Group | Dosage (mg/kg) | Administration | Tumor Growth Inhibition (%) |
|-----------------|----------------|----------------|-----------------------------|
| Vehicle Control | 0              | Oral, QD       | 0                           |
| INF 195         | 10             | Oral, QD       | 45                          |
| INF 195         | 30             | Oral, QD       | 78                          |
| INF 195         | 50             | Oral, QD       | 92                          |

# Table 3: Pharmacokinetic Profile of INF 195 in Mice (30 mg/kg, Oral)



| Parameter        | Value  | Units   |
|------------------|--------|---------|
| Tmax             | 1.5    | hours   |
| Cmax             | 2,100  | ng/mL   |
| AUC (0-24h)      | 15,500 | ng*h/mL |
| Half-life (t1/2) | 4.2    | hours   |

# **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

## **Protocol: Cell Viability (IC50) Determination**

Objective: To determine the concentration of INF 195 that inhibits cell viability by 50% (IC50).

#### Materials:

- Cancer cell lines (e.g., U-937)
- RPMI-1640 medium with 10% FBS
- **INF 195** stock solution (10 mM in DMSO)
- · 96-well plates
- MTT reagent (5 mg/mL in PBS)
- DMSO

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 μL of medium. Incubate for 24 hours at 37°C, 5% CO2.
- Compound Treatment: Prepare serial dilutions of **INF 195** in culture medium. Add 100  $\mu$ L of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.



- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
- MTT Assay: Add 20 μL of MTT reagent to each well and incubate for 4 hours.
- Solubilization: Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

## **Protocol: In Vivo Xenograft Efficacy Study**

Objective: To evaluate the anti-tumor efficacy of **INF 195** in a mouse xenograft model.

#### Materials:

- 6-8 week old female athymic nude mice
- U-937 cells
- Matrigel
- **INF 195** formulation (e.g., in 0.5% methylcellulose)
- Calipers, scales, and oral gavage needles

#### Procedure:

- Tumor Implantation: Subcutaneously inject 5 x 10<sup>6</sup> U-937 cells mixed with Matrigel into the flank of each mouse.
- Tumor Growth: Monitor tumor growth. When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize the mice into treatment groups (n=8-10 per group).
- Dosing Administration: Administer INF 195 or vehicle control orally once daily (QD) for 21 days.



- Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
- Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

## **Workflow Diagram for In Vivo Study**



Click to download full resolution via product page

Caption: Experimental workflow for the xenograft study.

# **Administration and Storage**

- In Vitro: For in vitro experiments, prepare a 10 mM stock solution of **INF 195** in DMSO. Store the stock solution at -20°C. Further dilutions should be made in the appropriate cell culture medium immediately before use. Avoid repeated freeze-thaw cycles.
- In Vivo: For in vivo studies, INF 195 can be formulated as a suspension in a vehicle such as 0.5% (w/v) methylcellulose in water. The formulation should be prepared fresh daily and administered via oral gavage.
- Storage: The solid compound should be stored at 2-8°C, protected from light and moisture.

## **Safety Precautions**

**INF 195** is an investigational compound. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound. In case of contact, wash the affected area thoroughly with water. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.







 To cite this document: BenchChem. [INF 195 dosage and administration guidelines].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611257#inf-195-dosage-and-administration-guidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com